molecular formula C12H23N3 B6320437 1-Nonyl-1H-pyrazol-3-amine CAS No. 1183756-23-1

1-Nonyl-1H-pyrazol-3-amine

Cat. No. B6320437
CAS RN: 1183756-23-1
M. Wt: 209.33 g/mol
InChI Key: UUHPYLPYKQQDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nonyl-1H-pyrazol-3-amine, also known as Nonyl pyrazole or NPA, is a heterocyclic organic compound with the chemical formula C12H23N3. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Scientific Research Applications

Domino Reaction and Heterocycle Synthesis

1-Nonyl-1H-pyrazol-3-amine is used in multicomponent domino reactions, leading to the synthesis of novel heterocycles. These reactions provide selective access to unique compounds like pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles, which have potential applications in various fields including pharmaceuticals and materials science (Jiang et al., 2014).

Characterization and Bioactivity Studies

Pyrazole derivatives, including those related to this compound, have been extensively studied for their structural characteristics and potential biological activities. These studies include X-Ray crystallography and identification of pharmacophore sites for antitumor, antifungal, and antibacterial applications (Titi et al., 2020).

Catalyst in Organic Synthesis

The compound has been used in Rh(III)-catalyzed intermolecular C-H amination, a process important in the development of drugs and other organic compounds. This method features low catalyst loading and a broad scope of aminating reagents (Wu et al., 2014).

Microwave-Assisted Preparation

It plays a role in the microwave-assisted preparation of pyrazole-5-amines, demonstrating efficiency and environmental friendliness. This method is significant in producing compounds used in pesticides, anti-malarials, and chemotherapeutics (Law et al., 2019).

Ullmann and Acylation Reactions

This compound is involved in Ullmann and acylation reactions for decorating the pyrazole ring. These reactions are key in synthesizing various biologically active compounds (Bou-Petit et al., 2020).

properties

IUPAC Name

1-nonylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3/c1-2-3-4-5-6-7-8-10-15-11-9-12(13)14-15/h9,11H,2-8,10H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHPYLPYKQQDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.